- Stereoselective Conjugate Addition of Cyanide, 2005, , ,

Cas no 931-20-4 (1-Methylpiperidin-2-one)

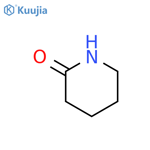

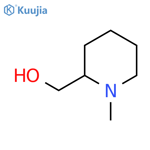

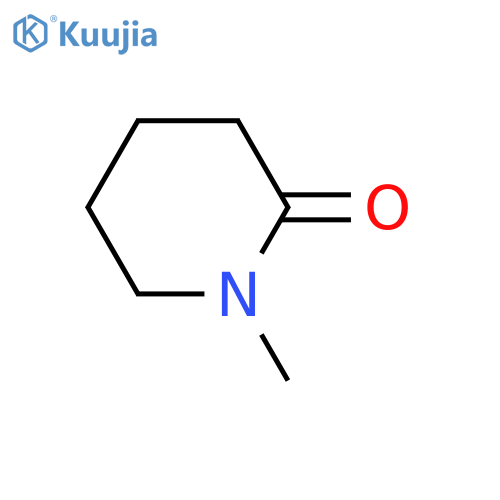

1-Methylpiperidin-2-one structure

商品名:1-Methylpiperidin-2-one

1-Methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Methylpiperidin-2-one

- 1-Methyl-2-piperidone

- 2-Piperidinone,1-methyl-

- 1-methyl-2-piperidinon

- 1-Methyl-2-piperidinone

- 1-methyl-2-piperidon

- 1-Methylpiperidin-2-on

- 1-methyl-piperidinone

- 2-Piperidone,1-methyl

- N(1)-methyl-2-piperidone

- N-Methyl-2-piperidinone

- N-methyl-2-piperidone

- N-methylpiperidin-2-one

- n-methylvalerolactam

- 1-Methyl-2-piperidinone (ACI)

- 2-Piperidone, 1-methyl- (6CI, 7CI, 8CI)

- 1-Methyl-6-oxopiperidine

- N-Methyl-δ-valerolactam

- N-Methylpiperidone

- NSC 67384

-

- インチ: 1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3

- InChIKey: GGYVTHJIUNGKFZ-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCCN1C

計算された属性

- せいみつぶんしりょう: 113.08400

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.997 g/mL at 25 °C(lit.)

- ふってん: 105-106 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >

- 屈折率: n20/D 1.482

- PSA: 20.31000

- LogP: 0.56660

- ようかいせい: 未確定

1-Methylpiperidin-2-one セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:3-10

- RTECS番号:TO0124000

-

危険物標識:

- リスク用語:R36/37/38

1-Methylpiperidin-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

1-Methylpiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180636-10g |

1-Methylpiperidin-2-one |

931-20-4 | 95% | 10g |

$286 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02786-10g |

1-Methylpiperidin-2-one |

931-20-4 | 99% | 10g |

¥2248.0 | 2024-07-19 | |

| Alichem | A129005165-25g |

1-Methylpiperidin-2-one |

931-20-4 | 95% | 25g |

$683.40 | 2023-08-31 | |

| Oakwood | 240152-250mg |

1-Methylpiperidin-2-one |

931-20-4 | 90% | 250mg |

$18.00 | 2024-07-19 | |

| Oakwood | 240152-5g |

1-Methylpiperidin-2-one |

931-20-4 | 90% | 5g |

$140.00 | 2024-07-19 | |

| Oakwood | 240152-1g |

1-Methylpiperidin-2-one |

931-20-4 | 90% | 1g |

$30.00 | 2024-07-19 | |

| Aaron | AR003ASG-25g |

1-Methyl-2-piperidone |

931-20-4 | 95% | 25g |

$923.00 | 2024-07-18 | |

| A2B Chem LLC | AB52852-25g |

1-Methyl-2-piperidone |

931-20-4 | 95% | 25g |

$534.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW059-10g |

1-methylpiperidin-2-one |

931-20-4 | 95% | 10g |

¥3182.0 | 2024-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250467-10g |

N-Methyl-2-piperidone, |

931-20-4 | 10g |

¥1406.00 | 2023-09-05 |

1-Methylpiperidin-2-one 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Titanium isopropoxide Solvents: 1,2-Dichloroethane

リファレンス

- Titanium tetraisopropoxide-mediated lactamizations, Tetrahedron Letters, 1988, 29(25), 3049-52

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Ethylenediaminetetraacetic acid , Mercuric acetate Solvents: Dichloromethane

リファレンス

- Preparation of lactams via oxidation of cyclic, tertiary and secondary amines with mercury(II)-EDTA complex in alkaline medium, Synthetic Communications, 1988, 18(12), 1331-7

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Oxygen Solvents: Diethyl ether ; 90 h, rt

リファレンス

- A novel and efficient oxidation of 1,2-amino alcohols to dialkylamides, Synlett, 2002, (12), 2092-2094

合成方法 8

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Chlorodimethylsilane , Trimethylsilyl triflate

リファレンス

- N-methylation of lactams with the use of silicon-containing reagents, Zhurnal Obshchei Khimii, 1989, 59(11), 2629-30

合成方法 15

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Triethyl orthoformate Solvents: Ethanol

1.2 -

1.3 Reagents: Sodium iodide Solvents: Acetonitrile

1.2 -

1.3 Reagents: Sodium iodide Solvents: Acetonitrile

リファレンス

- A simple, one-flask transformation of ketones to N-methyllactams, Tetrahedron Letters, 1991, 32(22), 2429-32

合成方法 19

合成方法 20

1-Methylpiperidin-2-one Raw materials

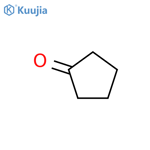

- Cyclopentanone

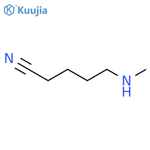

- PENTANENITRILE, 5-(METHYLAMINO)-

- 1-Methyl-2-piperidinemethanol

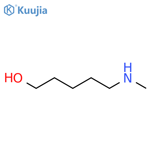

- 5-(methylamino)pentan-1-ol

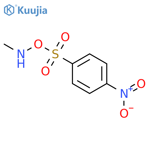

- Methanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-

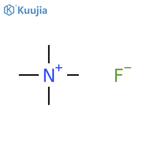

- Tetramethylammonium fluoride

- 1-METHYLPIPERIDINE

- piperidin-2-one

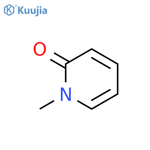

- 1-Methyl-2-pyridone

- Methyl 5-oxopentanoate

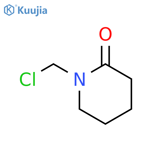

- 1-(chloromethyl)piperidin-2-one

- Pentanoic acid, 5-(methylamino)-

1-Methylpiperidin-2-one Preparation Products

1-Methylpiperidin-2-one 関連文献

-

Yan-Hua Fu,Taixuan Jia,Guang-Bin Shen,Xiao-Qing Zhu RSC Adv. 2023 13 16023

-

2. Chemical and microsomal oxidation of tertiary amides: regio- and stereoselective aspectsJim Iley,Roberto Tolando,,in part,Luis Constantino J. Chem. Soc. Perkin Trans. 2 2001 1299

-

Joshua P. Barham,Souma Tamaoki,Hiromichi Egami,Noriyuki Ohneda,Tadashi Okamoto,Hiromichi Odajima,Yoshitaka Hamashima Org. Biomol. Chem. 2018 16 7568

-

Jagannath Rana,Virendrakumar Gupta,Ekambaram Balaraman Dalton Trans. 2019 48 7094

-

Ying Wang,Jingjing Zhang,Qingli Qian,Bernard Baffour Asare Bediako,Meng Cui,Guanying Yang,Jiang Yan,Buxing Han Green Chem. 2019 21 589

931-20-4 (1-Methylpiperidin-2-one) 関連製品

- 3352-87-2(N,N-Diethyldodecanamide)

- 1888-91-1(N-Acetylcaprolactam)

- 2687-94-7(1-Octyl-2-pyrrolidone)

- 2687-96-9(1-Dodecyl-2-pyrrolidinone)

- 2687-91-4(N-Ethylpyrrolidinone)

- 59227-89-3(Laurocapram)

- 996-97-4(N,N-Diethyloctanamide)

- 3470-98-2(1-Butylpyrrolidin-2-one)

- 2556-73-2(N-Methylcaprolactam)

- 872-50-4(N-Methylpyrrolidone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:931-20-4)1-Methylpiperidin-2-one

清らかである:99%/99%

はかる:5g/25g

価格 ($):262.0/917.0